![molecular formula C16H16N4O2S B2542010 N-(5-méthyl-1,3-thiazol-2-yl)-2-[1-(1H-indol-3-yl)-N-méthylformamido]acétamide CAS No. 1251542-80-9](/img/structure/B2542010.png)
N-(5-méthyl-1,3-thiazol-2-yl)-2-[1-(1H-indol-3-yl)-N-méthylformamido]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an indole and a thiazole group, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecule contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thiazole group, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and thiazole groups. For instance, indoles are known to undergo electrophilic substitution at the C3 position . Thiazoles can participate in a variety of reactions, including nucleophilic substitution and addition reactions .Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont montré une activité antivirale prometteuse . Par exemple, les dérivés de l'acide 6-amino-4-alkyl-1H-indole-2-carboxylique substitués ont été rapportés comme des agents antiviraux .
Activité anti-inflammatoire
Les dérivés de l'indole présentent également des propriétés anti-inflammatoires . Cela suggère que le composé pourrait avoir des applications potentielles dans le traitement des états inflammatoires.
Activité anticancéreuse
Les dérivés de l'indole se sont avérés posséder des propriétés anticancéreuses . Cela indique que le composé pourrait potentiellement être utilisé dans le traitement du cancer.
Activité antimicrobienne
Les dérivés de l'indole ont démontré une activité antimicrobienne , suggérant une utilisation potentielle dans la lutte contre diverses infections bactériennes et fongiques.
Activité antituberculeuse
Les dérivés de l'indole ont montré une activité antituberculeuse . Cela suggère des applications potentielles dans le traitement de la tuberculose.
Activité antioxydante
Les dérivés de l'indole se sont avérés posséder des propriétés antioxydantes , ce qui pourrait être bénéfique dans la gestion des états liés au stress oxydatif.
Activité antidiabétique
Les dérivés de l'indole ont montré des propriétés antidiabétiques , indiquant une utilisation potentielle dans la prise en charge du diabète.
Activité antimalarienne
Les dérivés de l'indole ont démontré une activité antimalarienne , suggérant des applications potentielles dans le traitement du paludisme.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the indole derivative.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide are not yet fully known. Indole derivatives have been shown to have a broad range of effects on various types of cells . For example, some indole derivatives have been shown to selectively inhibit the viability of certain cell types .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide in laboratory settings are not yet fully known. Indole derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide at different dosages in animal models are not yet fully known. Some indole derivatives have been shown to dose-dependently inhibit tumor growth in mouse models .
Metabolic Pathways
The metabolic pathways that 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is involved in are not yet fully known. Indole is a product of the metabolism of the amino acid tryptophan, and indole derivatives may be involved in similar metabolic pathways .
Transport and Distribution
The transport and distribution of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide within cells and tissues are not yet fully known. Indole derivatives are known to interact with multiple receptors, which could influence their localization or accumulation .
Subcellular Localization
The subcellular localization of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not yet fully known. Indole derivatives are known to interact with multiple receptors, which could direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
N-methyl-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-7-18-16(23-10)19-14(21)9-20(2)15(22)12-8-17-13-6-4-3-5-11(12)13/h3-8,17H,9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUHANXCPSWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)
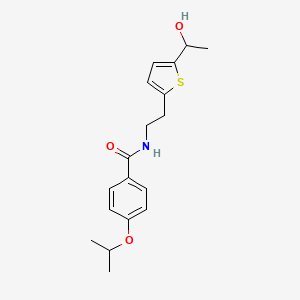
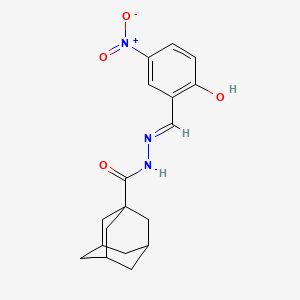
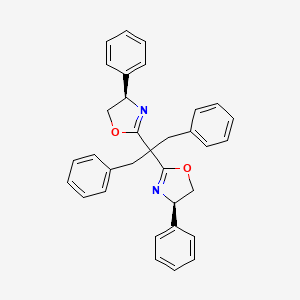
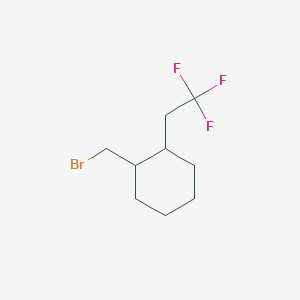
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)
![(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2541938.png)
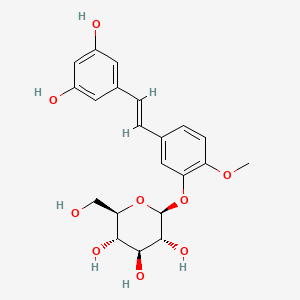
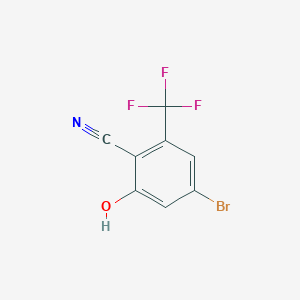
![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)
